molecular formula C9H8ClNO2 B15070018 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime

4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime

Cat. No.: B15070018
M. Wt: 197.62 g/mol
InChI Key: YKQBZPSVOIVJHG-XFFZJAGNSA-N
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Description

4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is a chemical compound that belongs to the class of indenones. Indenones are fused molecules containing a cyclopentanone ring and a benzene ring. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxy group at the 7th position, and an oxime group at the 1st position of the indenone structure. It has a molecular formula of C9H7ClO2 and a molecular weight of 182.60 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime can be achieved through various methods, including grinding, stirring, and ultrasound irradiation. These methods have been found to be efficient in terms of time and synthetic performance . The general synthetic route involves the reaction of 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include substituted indenones, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential biomolecules in microorganisms . Additionally, its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A parent compound with similar structural features but lacking the chloro, hydroxy, and oxime groups.

    4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the hydroxy and oxime groups.

    7-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.

Uniqueness

4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of all three functional groups (chloro, hydroxy, and oxime) on the indenone structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

(3Z)-7-chloro-3-hydroxyimino-1,2-dihydroinden-4-ol

InChI

InChI=1S/C9H8ClNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2/b11-7-

InChI Key

YKQBZPSVOIVJHG-XFFZJAGNSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=C(C=CC(=C21)Cl)O

Canonical SMILES

C1CC(=NO)C2=C(C=CC(=C21)Cl)O

Origin of Product

United States

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